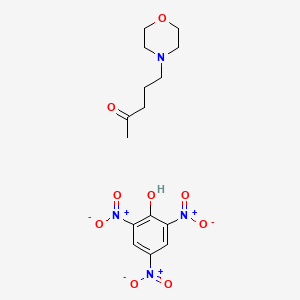
Diethyl 3,3'-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate is an organic compound that belongs to the class of indane derivatives. This compound is characterized by its unique structure, which includes an indane core with ester functional groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate typically involves the reaction of diethyl phthalate with ethyl acetate in the presence of metallic sodium and ethanol as a catalyst. This reaction yields indanedione ethyl ester, which can further react with sodium ions to form a salt. The salt can be reversed by adding an aqueous solution of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indane: A bicyclic hydrocarbon with a similar core structure but lacking ester functional groups.
Indanedione: A compound with a similar indane core but with keto groups instead of ester groups.
Indene: A related compound with a similar structure but different functional groups.
Uniqueness
Diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate is unique due to its combination of an indane core with ester functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58418-45-4 |
|---|---|
Molecular Formula |
C19H24O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 3-[2-(3-ethoxy-3-oxopropyl)-3-oxo-1H-inden-2-yl]propanoate |
InChI |
InChI=1S/C19H24O5/c1-3-23-16(20)9-11-19(12-10-17(21)24-4-2)13-14-7-5-6-8-15(14)18(19)22/h5-8H,3-4,9-13H2,1-2H3 |
InChI Key |
GZBYXIYGZGRMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(CC2=CC=CC=C2C1=O)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)







![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
